1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
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Overview
Description
- NSC 59984 is a small-molecule compound with the chemical structure C₁₂H₁₅N₃O₄.
- It acts as an activator of the p53 pathway, specifically targeting mutant p53 protein degradation and activating p73.
- The compound induces mutant p53 degradation through the MDM2-mediated ubiquitin-proteasome pathway .
- Its restoration of p53 pathway signaling makes it a promising candidate for cancer research.
Preparation Methods
- Synthetic routes for NSC 59984 are not widely documented, but it is available commercially.
- Industrial production methods may involve custom synthesis services.
- Unfortunately, specific reaction conditions are not readily accessible.
Chemical Reactions Analysis
- NSC 59984 undergoes degradation of mutant p53 via MDM2-mediated ubiquitination.
- Common reagents and conditions for this process are not explicitly reported.
- Major products formed from these reactions include the elimination of mutant p53 protein.
Scientific Research Applications
- NSC 59984 has several applications:
Cancer Research: It selectively induces cell death in tumor cells (especially those expressing mutant p53) without significant genotoxicity.
Colorectal Cancer: NSC 59984 restores p53 pathway signaling in mutant p53-expressing colorectal cancer cells.
Antitumor Effects: It synergizes with other compounds (e.g., CPT11) to induce cell death in colorectal cancer cells.
Mechanism of Action
- NSC 59984 activates p73, which in turn restores p53 pathway signaling.
- The compound’s effects involve an inducible ROS-ERK2-MDM2 axis, leading to mutant p53 degradation in cancer cells .
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRIGNWBRHBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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